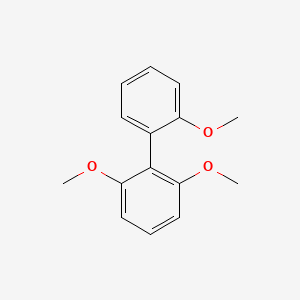

2,2',6-Trimethoxy-1,1'-biphenyl

Description

Properties

CAS No. |

70388-58-8 |

|---|---|

Molecular Formula |

C15H16O3 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

1,3-dimethoxy-2-(2-methoxyphenyl)benzene |

InChI |

InChI=1S/C15H16O3/c1-16-12-8-5-4-7-11(12)15-13(17-2)9-6-10-14(15)18-3/h4-10H,1-3H3 |

InChI Key |

WRBYNDXQYKIXLU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,6-Trimethoxy-1,1’-biphenyl typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is favored for its mild reaction conditions and high efficiency. The reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2,2’,6-Trimethoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’,6-Trimethoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The biphenyl structure can be reduced under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include phenols, cyclohexyl derivatives, and various substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’,6-Trimethoxy-1,1’-biphenyl has several scientific research applications:

Chemistry: Used as a ligand in various catalytic reactions, including cross-coupling reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2,2’,6-Trimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 3,3'-Dimethoxy-1,1'-biphenyl

Compound : 3,3'-Dimethoxy-1,1'-biphenyl (CAS 6161-50-8)

- Substituent Positions : Methoxy groups at 3 and 3' positions.

- Applications : Used as a reference standard for analytical method validation (AMV) and quality control (QC) in pharmaceutical production .

- Electronic Effects: Meta-substitution may alter conjugation patterns, affecting UV absorption or fluorescence properties critical for analytical applications.

Chlorinated Biphenyl Analogs

Examples : PCB-149 (CAS 38380-04-0) and PCB-148 (CAS 74472-41-6)

- Substituent Type : Chlorine atoms instead of methoxy groups.

- Key Differences :

- Electron Effects : Chlorine is electron-withdrawing, reducing electron density on the biphenyl core, whereas methoxy groups donate electrons. This impacts reactivity in electrophilic substitutions or catalytic processes .

- Toxicity : Chlorinated biphenyls (PCBs) are persistent environmental pollutants with documented toxicity, whereas methoxy derivatives are generally safer for laboratory use .

Mixed-Substituent Biphenyls

Example 1 : 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl (CAS 1070663-76-1)

- Substituents : Iodo, triisopropyl, and dimethoxy groups.

- Applications : Intermediate in organic synthesis, leveraging steric bulk for selective coupling reactions .

- Comparison :

- The iodo and isopropyl groups introduce significant steric hindrance, which may limit reactivity compared to the purely methoxy-substituted target compound.

Example 2: 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl (CAS 1810068-30-4)

- Substituents : Phosphine, trifluoromethyl, and methoxy groups.

- Applications : Ligand for transition-metal catalysts in asymmetric synthesis .

- Comparison :

- The 3,6-dimethoxy configuration in this ligand facilitates electron donation to metal centers, whereas 2,2',6-trimethoxy substitution might offer distinct coordination geometries or stability.

Research Findings and Data Tables

Table 1: Substituent Effects on Biphenyl Derivatives

Table 2: Electronic and Steric Comparison

| Property | This compound | 3,3'-Dimethoxy-1,1'-biphenyl | PCB-149 |

|---|---|---|---|

| Electron Donation | High (three –OCH₃) | Moderate (two –OCH₃) | Low (–Cl) |

| Steric Hindrance | High (ortho substitution) | Low (meta substitution) | Moderate |

| Environmental Persistence | Likely low | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.